molecular formula C17H12N4O2 B2378140 (Z)-2-Cyano-3-(furan-2-yl)-N-(3-imidazol-1-ylphenyl)prop-2-enamide CAS No. 1424634-78-5

(Z)-2-Cyano-3-(furan-2-yl)-N-(3-imidazol-1-ylphenyl)prop-2-enamide

Cat. No. B2378140
CAS RN: 1424634-78-5
M. Wt: 304.309
InChI Key: LIBNBDDMRBYOPP-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(furan-2-yl)-N-(3-imidazol-1-ylphenyl)prop-2-enamide, also known as CP-466722, is a small molecule inhibitor that has been widely used in scientific research to study various biological processes. This compound has been shown to have potential therapeutic applications in treating various diseases, including cancer, neurodegenerative disorders, and inflammation.

Scientific Research Applications

(Z)-2-Cyano-3-(furan-2-yl)-N-(3-imidazol-1-ylphenyl)prop-2-enamide has been extensively used in scientific research to study various biological processes. It has been shown to have potential therapeutic applications in treating various diseases, including cancer, neurodegenerative disorders, and inflammation. This compound has been used to study the role of the mitogen-activated protein kinase (MAPK) pathway in cancer cell proliferation and survival. It has also been used to study the role of the nuclear factor kappa B (NF-κB) pathway in inflammation and immune response.

Mechanism of Action

(Z)-2-Cyano-3-(furan-2-yl)-N-(3-imidazol-1-ylphenyl)prop-2-enamide is a potent inhibitor of the MAPK pathway and the NF-κB pathway. It acts by binding to and inhibiting the activity of the upstream kinases that activate these pathways. This compound has been shown to inhibit the activity of MEK1/2, which is upstream of the MAPK pathway, and IKKβ, which is upstream of the NF-κB pathway. By inhibiting these pathways, this compound can prevent the activation of downstream targets that are involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of (Z)-2-Cyano-3-(furan-2-yl)-N-(3-imidazol-1-ylphenyl)prop-2-enamide is its high potency and selectivity. It has been shown to have a low IC50 value, indicating that it can inhibit the activity of its targets at low concentrations. This compound is also highly selective, which means that it does not inhibit the activity of other kinases that are not involved in the MAPK or NF-κB pathways. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on (Z)-2-Cyano-3-(furan-2-yl)-N-(3-imidazol-1-ylphenyl)prop-2-enamide. One area of research is to investigate the potential therapeutic applications of this compound in treating various diseases, including cancer, neurodegenerative disorders, and inflammation. Another area of research is to develop new analogs of this compound that have improved solubility and potency. Finally, further studies are needed to elucidate the precise mechanism of action of this compound and its downstream targets in various biological processes.
Conclusion:
This compound is a small molecule inhibitor that has been extensively used in scientific research to study various biological processes. It has been shown to have potential therapeutic applications in treating various diseases, including cancer, neurodegenerative disorders, and inflammation. This compound acts by inhibiting the MAPK and NF-κB pathways, which are involved in cell proliferation, survival, and inflammation. This compound has several advantages, including high potency and selectivity, but also has limitations, including poor solubility in water. Future research on this compound should focus on investigating its potential therapeutic applications, developing new analogs, and elucidating its precise mechanism of action.

Synthesis Methods

The synthesis of (Z)-2-Cyano-3-(furan-2-yl)-N-(3-imidazol-1-ylphenyl)prop-2-enamide involves a multi-step process that includes the reaction of furfural with malononitrile, followed by a Knoevenagel condensation reaction with 4-(1H-imidazol-1-yl)benzaldehyde. The resulting product is then subjected to a cyclization reaction to yield the final product, this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.

properties

IUPAC Name

(Z)-2-cyano-3-(furan-2-yl)-N-(3-imidazol-1-ylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2/c18-11-13(9-16-5-2-8-23-16)17(22)20-14-3-1-4-15(10-14)21-7-6-19-12-21/h1-10,12H,(H,20,22)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBNBDDMRBYOPP-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2)NC(=O)C(=CC3=CC=CO3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N2C=CN=C2)NC(=O)/C(=C\C3=CC=CO3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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